molecular formula C4H4N4O3 B372119 6-Amino-5-nitropyrimidin-4-ol CAS No. 36746-26-6

6-Amino-5-nitropyrimidin-4-ol

Cat. No. B372119
CAS RN: 36746-26-6
M. Wt: 156.1g/mol
InChI Key: IQOLJQIRPDJLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-5-nitropyrimidin-4-ol” is a chemical compound with the molecular formula C4H4N4O3 . It has an average mass of 156.100 Da and a monoisotopic mass of 156.028336 Da .


Synthesis Analysis

The synthesis of pyrimidines, including “6-Amino-5-nitropyrimidin-4-ol”, involves various methods . For instance, one method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of a catalytic amount of acetic acid under microwave irradiation conditions .


Chemical Reactions Analysis

Pyrimidines, including “6-Amino-5-nitropyrimidin-4-ol”, can undergo various chemical reactions . For example, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-5-nitropyrimidin-4-ol” include its molecular formula (C4H4N4O3), average mass (156.100 Da), and monoisotopic mass (156.028336 Da) .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Pathways : Research has shown that derivatives of 6-Amino-5-nitropyrimidin-4-ol, such as 2-amino-4,6-dichloro-5-nitropyrimidine, are key intermediates for preparing nitropyrimidines used as inactivators of DNA repairing proteins, highlighting their importance in medicinal chemistry (Lopez et al., 2009). An unusual aromatic substitution method was noted during its synthesis, indicating unique reactivity patterns that could be exploited for creating novel compounds.
  • Molecular and Supramolecular Structures : Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveal their polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. This property is critical in designing compounds with desired physical and chemical behaviors (Quesada et al., 2004).

Chemical Properties and Reactions

  • Reactivity and Ring Transformations : The compound 3-Methyl-5-nitropyrimidin-4(3H)-one, related to 6-Amino-5-nitropyrimidin-4-ol, demonstrates significant reactivity with carbonyl compounds, leading to various ring transformations. This reactivity is utilized to synthesize 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines, showcasing the compound's versatility in organic synthesis (Nishiwaki et al., 2003).
  • Synthesis of Biologically Active Compounds : A specific application involves the synthesis of 4-alkylamino-6-arylamino-5-nitrosopyrimidines via intramolecular oxidation-reduction reactions. This process highlights the potential of 5-nitrosopyrimidines as scaffolds for creating biologically active molecules with potential pharmacological applications (JakubkienÄ et al., 2018).

Applications in Drug Discovery

  • Cyclin-Dependent Kinase 2 Inhibitors : The efficient synthesis of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines from 6-amino-2-mercaptopyrimidin-4-ol has been developed for the evaluation as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. This research underscores the compound's role in the discovery of new therapeutic agents (Marchetti et al., 2007).

Future Directions

While the specific future directions for “6-Amino-5-nitropyrimidin-4-ol” were not found in the search results, it’s worth noting that research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .

properties

IUPAC Name

4-amino-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOLJQIRPDJLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitropyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.